molecular formula C15H12N2O3S B1227260 7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone

7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone

Cat. No. B1227260
M. Wt: 300.3 g/mol
InChI Key: WILZTVLXKRTKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Synthesis of thiazolo[3,2-a]pyrimidinone derivatives has shown potential in antimicrobial and antioxidant applications. For instance, a study developed an efficient approach to synthesize 7-thioxosubstituted [1,3]thiazolo[3,2-c]pyrimidines and evaluated their antimicrobial and antioxidant activities. Among the derivatives, some exhibited notable effects similar to the control drug vancomycin and presented promising prospects for further structural modification to enhance their antioxidant effect (Litvinchuk et al., 2021).

Synthesis and Structural Insights

  • Research on the synthesis of thiazolo[3,2-a]pyrimidinones has been ongoing for several decades, with studies focusing on creating new methods for efficient synthesis and exploring the structural properties of the compounds. For instance, one study detailed a new synthesis method for 5H-thiazolo[3,2-a]pyrimidin-5-ones, discussing the properties and structures of the intermediates and products (Andrew & Bradsher, 1967).

Anti-HIV Activity

  • Thiazolo[3,2-a]pyrimidinones have been evaluated for their anti-HIV-1 activity. A study synthesized 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones and found that some compounds were active against HIV-1, with one in particular showing significant activity (Danel, Pedersen, & Nielsen, 1998).

Antinociceptive and Anti-Inflammatory Properties

  • Research on thiazolopyrimidine derivatives has revealed their potential in antinociceptive and anti-inflammatory applications. A study synthesized a series of derivatives and evaluated their antinociceptive activity using the tail-flick technique and their anti-inflammatory activity using the carrageenan-induced paw edema test (Selvam, Karthik, Palanirajan, & Ali, 2012).

Docking Studies and Antimicrobial Activities

  • Docking studies have been conducted on thiazolo-pyrimidine analogues to guide their antimicrobial activities. A study synthesized bicyclic derivatives and evaluated them through docking studies against protein DNA gyrase, finding some compounds to be effective as broad-spectrum antibacterial and antifungal agents (Bhadraiah et al., 2020).

properties

Product Name

7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

7-[(4-acetylphenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C15H12N2O3S/c1-10(18)11-2-4-13(5-3-11)20-9-12-8-14(19)17-6-7-21-15(17)16-12/h2-8H,9H2,1H3

InChI Key

WILZTVLXKRTKNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC(=O)N3C=CSC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 2
Reactant of Route 2
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 3
Reactant of Route 3
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 5
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 6
Reactant of Route 6
7-[(4-Acetylphenoxy)methyl]-5-thiazolo[3,2-a]pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.